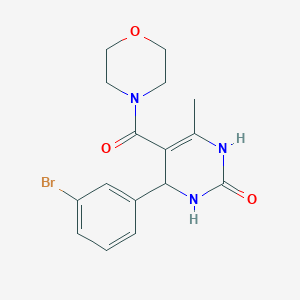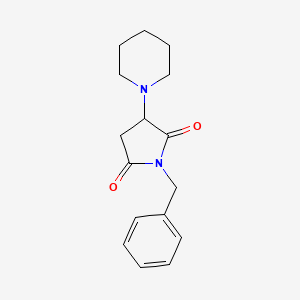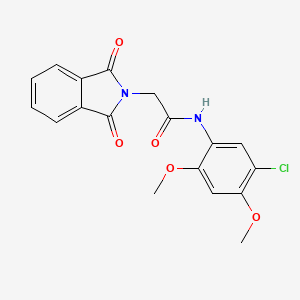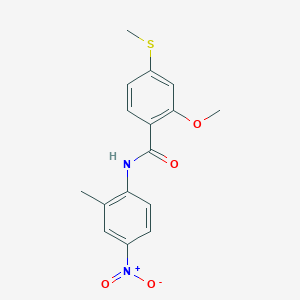
4-(3-bromophenyl)-6-methyl-5-(4-morpholinylcarbonyl)-3,4-dihydro-2(1H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"4-(3-bromophenyl)-6-methyl-5-(4-morpholinylcarbonyl)-3,4-dihydro-2(1H)-pyrimidinone" is a compound with potential significance in chemical synthesis and pharmaceutical research. This compound belongs to the class of dihydropyrimidinones, which are known for their diverse pharmacological activities. The interest in this compound stems from its unique structure, incorporating elements such as a bromophenyl group and a morpholinylcarbonyl moiety, which could contribute to its reactivity and potential biological activity.
Synthesis Analysis
The synthesis of related pyrimidinone compounds typically involves multi-step reactions, including bromination, condensation, and nucleophilic substitution. For instance, the bromination of 1-benzyl-4-methyl-3.4-dihydro-2(1H)-pyrimidinone yields brominated pyrimidinones, with the reaction's outcome depending on the solvents and conditions used (Zigeuner, Schramm, Fuchsgruber, & Wendelin, 1975). These methods could be adapted for the synthesis of "4-(3-bromophenyl)-6-methyl-5-(4-morpholinylcarbonyl)-3,4-dihydro-2(1H)-pyrimidinone" by carefully selecting the starting materials and reaction conditions.
Molecular Structure Analysis
Molecular structure analysis of pyrimidinone derivatives often involves spectroscopic methods such as NMR and X-ray diffraction. For example, the structure of 5-Bromo-4, 6-dimethoxy-4-(trichloromethyl)hexahydro 2-pyrimidinone was determined using NMR spectroscopy and X-ray diffraction, demonstrating the utility of these techniques in confirming the configuration of complex molecules (Martins et al., 1998).
Chemical Reactions and Properties
Pyrimidinone derivatives participate in various chemical reactions, including cycloadditions and substitutions, leading to the formation of novel compounds. For instance, 4-(N-Allyl-N-aryl)amino-1,3-diaza-1,3-butadienes undergo [4+2] cycloaddition reactions with vinyl and chloroketenes, yielding pyrimidinone derivatives with potential biological activity (Sharma & Mahajan, 1997). Such reactions highlight the versatility of pyrimidinone compounds in synthetic chemistry.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(3-bromophenyl)-6-methyl-5-(morpholine-4-carbonyl)-3,4-dihydro-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O3/c1-10-13(15(21)20-5-7-23-8-6-20)14(19-16(22)18-10)11-3-2-4-12(17)9-11/h2-4,9,14H,5-8H2,1H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPFNJJMAPXXGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)Br)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-bromophenyl)-6-methyl-5-(4-morpholinylcarbonyl)-3,4-dihydro-2(1H)-pyrimidinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4974861.png)
![3-[(2-methyl-5-nitrophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4974868.png)

![N-cycloheptyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4974875.png)

![1-[2-(2,4-difluorophenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B4974886.png)
![8-phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B4974904.png)
![2-(4-{[(2-phenylethyl)amino]carbonyl}phenoxy)propanoic acid](/img/structure/B4974917.png)

![6-[(2-oxo-1,2-diphenylethyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B4974945.png)
![1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B4974953.png)
